molecular formula C25H25N3O4 B2503159 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 2137635-02-8

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2503159
CAS No.: 2137635-02-8
M. Wt: 431.492
InChI Key: TVXAUXNKGSQQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment Research

One significant application of compounds structurally related to 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is in cancer treatment research. An example is the synthesis of Aurora kinase inhibitors, which can inhibit Aurora A and may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Development of Medical Imaging Tracers

Compounds with a similar structure have been developed for use as medical imaging tracers, particularly in positron emission tomography (PET). For instance, methoxy and fluorine analogs have been synthesized and tested for their affinity in inhibiting the binding of the CB1 antagonist, which is significant for PET ligands targeting the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007).

Synthesis of Antifungal Agents

Another application is in the synthesis of antifungal agents. Novel compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibit antifungal activities, have been synthesized and tested against various phytopathogenic fungi (Shijie Du et al., 2015).

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-27-23(24(29)30)14-22(26-27)16-10-12-28(13-11-16)25(31)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,14,16,21H,10-13,15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXAUXNKGSQQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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